calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
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Overview
Description
Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate is a complex organic compound known for its vibrant red color. It is commonly used as a pigment in various applications, including art materials and industrial products. The compound is also referred to as Permanent Red BB (Calcium salt) and is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate involves several steps:
Diazotization: The process begins with the diazotization of 4-chloro-5-methylbenzenesulfonic acid. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-carboxy-4-hydroxynaphthalene-1-amine in an alkaline medium to form the azo compound.
Calcium Salt Formation: The final step involves the addition of calcium ions (Ca2+) to form the calcium salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Various carboxylic acids and quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a pigment in various chemical formulations and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the production of paints, inks, and plastics due to its vibrant color and stability
Mechanism of Action
The mechanism of action of calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, affecting their function and structure.
Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Calconcarboxylic Acid: Another azo dye with similar structural features but different functional groups.
Eriochrome Black T: A related compound used as an indicator in complexometric titrations.
Fast Sulphon Black: Another member of the azo dye family with distinct applications
Uniqueness
Calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate stands out due to its unique combination of functional groups, which confer specific chemical properties and applications. Its stability, vibrant color, and ability to form stable complexes with metals make it particularly valuable in various industrial and scientific contexts .
Properties
CAS No. |
83400-26-4 |
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Molecular Formula |
C18H11CaClN2O6S |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-16(28(25,26)27)15(8-13(9)19)21-20-14-7-12(18(23)24)17(22)11-5-3-2-4-10(11)14;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
QRZZZSKGVLXYHR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=CC(=C(C3=CC=CC=C32)[O-])C(=O)O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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